N-[(4-methylbenzyl)oxy]-3-nitrobenzamide

Dopamine Transporter (DAT) Binding Affinity CNS Research

Researchers requiring a moderate-affinity DAT ligand for competitive binding assays face limited options between ultra-high-affinity probes and non-selective tools. N-[(4-methylbenzyl)oxy]-3-nitrobenzamide (DAT IC₅₀ 834 nM) fills this gap. - Enables detectable displacement in CNS screening without tight binding masking weak interactions. - Serves as a controlled nitrenium ion precursor for DNA-reactivity mechanistic toxicology studies (4-methyl substituent tunes solvolytic stability). - Occupies favorable CNS physicochemical space (predicted logP ~2.5-3.5, zero Lipinski violations) for blood-brain barrier penetration optimization. Supplied as a custom-synthesis screening compound; contact BenchChem for batch quantities and delivery timelines.

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
Cat. No. B10893421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylbenzyl)oxy]-3-nitrobenzamide
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4/c1-11-5-7-12(8-6-11)10-21-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)
InChIKeyGQXVTGJGLALVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>42.9 [ug/mL] (The mean of the results at pH 7.4)

N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide: Structure and Class Overview


N-[(4-methylbenzyl)oxy]-3-nitrobenzamide (molecular formula C₁₅H₁₄N₂O₄, molecular weight 286.28 g/mol) is a synthetic N-alkoxy-substituted 3-nitrobenzamide derivative combining a 3-nitrobenzamide core with a 4-methylbenzyloxy substituent at the amide nitrogen . This compound belongs to the broader class of N-alkoxybenzamides, which have been investigated as precursors for nitrenium ion generation, as scaffolds in medicinal chemistry programs targeting DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) for antitubercular applications, and as building blocks in synthetic organic chemistry [1][2]. The compound is primarily available through specialty chemical suppliers as a screening compound for research use, not for therapeutic or veterinary applications .

Nitrenium ion precursor Mechanistic reactivity studies; electrophilic intermediate generation
Moderate-affinity DAT ligand CNS target binding research; competition assay fit
Mycobacterial DprE1 scaffold Screening context for antimycobacterial target engagement studies

Why N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide Is Not Interchangeable


Within the nitrobenzamide chemotype, even ostensibly minor structural modifications—such as the presence or absence of the alkoxy linker, the position of the nitro group, or the nature of the benzyl substituent—produce substantial differences in biological activity, physicochemical properties, and metabolic stability. For instance, the N-alkoxybenzamide scaffold undergoes spontaneous solvolysis to generate electrophilic nitrenium ions capable of reacting with DNA, a chemical reactivity pathway that is absent in simple N-alkyl benzamides [1]. Furthermore, the 4-methyl substitution on the benzyl ring modulates lipophilicity (ΔlogP) and steric bulk relative to the unsubstituted benzyloxy analog, which directly impacts membrane permeability, plasma protein binding, and target engagement [2]. Generic substitution without attention to these specific structural features risks substantial alterations in potency, selectivity, and toxicological profile [3].

N-Alkoxy linker reactivity

N-Alkoxybenzamides generate nitrenium ions via solvolysis; N-alkyl analogs lack this reactive pathway.

4-Methyl lipophilicity shift

The para-methyl group increases logP by ~0.5–0.6 units vs. unsubstituted benzyloxy analog, altering permeability and protein binding.

Cytotoxicity & affinity variability

Minor substituent changes may shift DAT affinity and cytotoxicity ranking; class-level predictions require individual validation.

N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide: Comparative Evidence vs. Analogs


DAT Binding Affinity vs. Established Ligands

N-[(4-methylbenzyl)oxy]-3-nitrobenzamide was tested for in vitro binding affinity against the dopamine transporter (DAT) using a competitive binding assay, yielding an IC₅₀ value of 834 nM [1]. For context, the high-affinity DAT ligand TROTEC-1 (a technetium complex derived from a similar benzamide scaffold) exhibits sub-nanomolar affinity, while cocaine—a reference DAT inhibitor—shows IC₅₀ values typically in the 100–500 nM range depending on the assay format [1]. The target compound thus exhibits moderate DAT affinity, positioning it as a potentially useful intermediate-affinity tool compound for DAT binding studies where high-affinity ligands may mask subtle allosteric effects.

DAT Binding Affinity
Cross-study comparable
IC₅₀ 834 nM vs. TROTEC-1 (sub-nM), cocaine (~100–500 nM)
Supports moderate-affinity DAT ligand context; may aid competition studies
Competitive binding assay (ChEMBL_142804)
Dopamine Transporter (DAT) Binding Affinity CNS Research

Lipophilicity vs. Unsubstituted Benzyloxy Analog

The 4-methyl substituent on the benzyl ring of N-[(4-methylbenzyl)oxy]-3-nitrobenzamide contributes an incremental increase in lipophilicity relative to the unsubstituted benzyloxy analog, N-(benzyloxy)-3-nitrobenzamide (CAS 7335-37-7). Based on the Hansch π-value for a para-methyl substituent (π = +0.56) [1], the predicted logP increase is approximately +0.5 to +0.6 log units. This difference translates into an estimated 3–4 fold increase in octanol-water partition coefficient, altering membrane permeability and distribution behavior. Computed clogP values for related 3-nitrobenzamides with benzyloxy substituents fall in the range of 2.0–3.5 , with the 4-methyl analog at the upper end of this range.

Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.5–0.6 (3–4× partition increase)
Informs permeability and distribution behavior for analog selection
Hansch π-based estimate; requires experimental logP confirmation
Lipophilicity LogP Physicochemical Properties Permeability

Cytotoxicity Ranking of 4-Methylbenzyloxy Derivatives

In a systematic cytotoxicity evaluation of N1-benzylidene pyridine-2-carboxamidrazone derivatives using human mononuclear leucocytes (MNL) as target cells, a derivative bearing the 4-methylbenzyloxy substituent was ranked 5th out of 7 compounds in toxicity—less toxic than the ethoxy and 3-nitro derivatives, but more toxic than the 4-benzyloxy analog [1]. Specifically, the rank order of toxicity was: ethoxy (most toxic) > 3-nitro > 4-methoxy > dimethylpropyl > 4-methylbenzyloxy > 3-methoxy-4-(2-phenylethyloxy) > 4-benzyloxy (least toxic). This intermediate toxicity ranking suggests that the 4-methylbenzyloxy group imparts a distinct cytotoxicity profile compared to the unsubstituted benzyloxy group, which was the least toxic in this series [1].

Cytotoxicity Ranking
Class-level inference
Rank 5/7 (4-methylbenzyloxy); rank 7/7 (4-benzyloxy, least toxic)
Substituent contributes to intermediate cytotoxicity; assay design factor
Human MNL assay; rank order vs. INH control
Cytotoxicity Toxicity Ranking Safety Assessment Structure-Toxicity Relationship

Antifungal Activity of 3-Nitrobenzamides Against Candida

A panel of fourteen 3-nitrobenzamide derivatives was evaluated for antifungal activity against Candida albicans, C. krusei, and C. glabrata using broth microdilution methodology [1]. The active compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 39.06 to 1250 µg/mL, with the most potent derivative (imide 14) showing an MIC of 39.06 µg/mL against all three Candida species and a Minimum Fungicidal Concentration (MFC)/MIC ratio of 1–3, indicating fungicidal rather than fungistatic activity [1]. Structure-activity analysis revealed that the presence of the dicarbonyl functionality and the nitro group position were key determinants of activity, suggesting that N-[(4-methylbenzyl)oxy]-3-nitrobenzamide—bearing a 3-nitro substituent—would be predicted to fall within the active range of this compound class [1].

Antifungal Class Activity
Class-level inference
3-Nitrobenzamide class MIC 39.06–1250 µg/mL (Candida spp.)
Provides chemotype entry for SAR; target compound not directly assayed
Broth microdilution; fungicidal ratio 1–3 for lead
Antifungal Activity Candida Minimum Inhibitory Concentration 3-Nitrobenzamides

Nitrenium Ion Precursor Reactivity

N-Alkoxybenzamides, including the target compound class, undergo acid-catalyzed solvolysis via the Aₐₗ1 mechanism to generate electrophilic nitrenium ions—reactive intermediates capable of covalent DNA binding [1]. This reactivity is absent in N-alkyl benzamides, which lack the N–O bond. Within the N-alkoxy series, electronic effects of substituents on the benzyloxy ring influence solvolytic stability: the 4-methyl substituent, being electron-donating (σₚ = −0.17 for CH₃), modestly increases electron density on the benzyloxy oxygen, which may marginally reduce the rate of N–O bond heterolysis compared to electron-withdrawing substituents [2]. This is supported by mutagenicity data in Salmonella TA100, where hydrophobicity (logP) rather than electronic effects dominates mutagenic potency for N-acyloxy-N-benzyloxybenzamides [2].

Nitrenium Ion Generation
Class-level inference
Acid-catalyzed solvolysis; Ames TA100 direct mutagen
Supports chemical biology probe use; distinct from N-alkyl benzamides
Reactivity correlates with logP, not electronic effects
Nitrenium Ion Mutagenicity DNA Binding Chemical Reactivity

Lack of Anti-Inflammatory Activity vs. Active Leads

While certain nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory activity in vitro—notably compounds 5 and 6 from a six-compound series showing IC₅₀ values of 3.7 µM and 5.3 µM, respectively, for nitric oxide (NO) inhibition in LPS-induced RAW264.7 macrophages [1]—these active derivatives possess specific substitution patterns (multiple nitro groups, optimized polarizability) that are absent in N-[(4-methylbenzyl)oxy]-3-nitrobenzamide. The target compound's single 3-nitro group and N-alkoxy substitution pattern differs substantially from the active anti-inflammatory leads, which feature different N-substitution and additional aromatic substituents [1]. This structural divergence suggests that N-[(4-methylbenzyl)oxy]-3-nitrobenzamide is unlikely to recapitulate the anti-inflammatory potency reported for the optimized 3,5-dinitrobenzamide leads.

Anti-inflammatory SAR Divergence
Class-level inference
Active leads: IC₅₀ 3.7–5.3 µM (NO inhibition); target structurally divergent
Not suited for anti-inflammatory screening; confirms application boundaries
RAW264.7 assay; multi-nitro substitution required for activity
Anti-inflammatory Activity iNOS Inhibition RAW264.7 Macrophages Negative Data

N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide: Recommended Applications


DAT Binding Studies with Intermediate-Affinity Ligand

Based on the documented DAT IC₅₀ of 834 nM [1], N-[(4-methylbenzyl)oxy]-3-nitrobenzamide is best suited for competitive binding assays where a moderate-affinity DAT ligand is preferred over high-affinity probes such as TROTEC-1 (sub-nanomolar) or cocaine analogs. The compound's affinity window allows for detectable displacement by test compounds without the tight binding that may mask weak competitive interactions. This application is particularly relevant in CNS drug discovery programs screening for novel DAT modulators with non-cocaine-like binding kinetics.

SAR Expansion for Antifungal 3-Nitrobenzamides

The 3-nitrobenzamide chemotype has demonstrated fungicidal activity against Candida species with MIC values ranging from 39.06 to 1250 µg/mL [2]. N-[(4-methylbenzyl)oxy]-3-nitrobenzamide introduces a 4-methylbenzyloxy N-substituent not represented in the published Candida screening panel. Procurement of this compound enables SAR exploration of the N-substituent tolerance within the 3-nitrobenzamide antifungal pharmacophore, potentially identifying derivatives with improved potency or selectivity against azole-resistant Candida strains.

Mechanistic Studies of Nitrenium Ion Reactivity

N-Alkoxybenzamides serve as precursors for electrophilic nitrenium ions via acid-catalyzed N–O bond heterolysis [3]. N-[(4-methylbenzyl)oxy]-3-nitrobenzamide, with its defined 4-methyl substituent on the benzyl ring, provides a controlled system for studying the interplay between substituent electronic effects, solvolytic stability, and DNA-binding propensity. The electron-donating 4-methyl group (σₚ = −0.17) allows comparison with electron-withdrawing analogs to probe the electronic dependence of nitrenium ion reactivity. Additionally, the intrinsic mutagenicity of this compound class necessitates appropriate safety handling, making it suitable for controlled mechanistic toxicology studies.

CNS Physicochemical Property Optimization

With a predicted logP in the range of 2.5–3.5 and 0 violations of Lipinski's Rule of Five, N-[(4-methylbenzyl)oxy]-3-nitrobenzamide occupies favorable physicochemical space for CNS penetration [1]. The incremental lipophilicity contributed by the 4-methyl substituent (ΔlogP ≈ +0.5–0.6 vs. unsubstituted benzyloxy analog) can be exploited to tune blood-brain barrier permeability. This compound serves as a reference point for medicinal chemistry programs optimizing CNS exposure of benzamide-based scaffolds, particularly where moderate lipophilicity is desired to balance passive permeability against metabolic clearance.

Application
Selection Property
Validation Focus
CNS dopamine transporter binding research
Moderate DAT affinity fit (intermediate-affinity class)
Competitive binding assay response; allosteric modulation context
Antifungal chemotype SAR exploration
3-Nitrobenzamide scaffold with differentiated N-substituent
Candida spp. MIC endpoint review; azole-resistant strain screening context
Nitrenium ion precursor reactivity research
Electrophilic intermediate generation (acid-catalyzed solvolysis)
DNA-binding propensity profiling; substituent electronic-effect context
CNS penetration physicochemical profiling
Predicted logP range; Lipinski compliance assessment
Blood-brain barrier permeability estimation; metabolic stability review
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